1-(Pyrimidin-4-yl)azepane belongs to the class of azepanes, which are saturated heterocycles containing one nitrogen atom within a six-membered carbon ring. The pyrimidine component introduces additional pharmacological properties, making this compound relevant in drug discovery and development. It has been identified in various patent filings and scientific literature that explore its synthesis and biological activity .
The synthesis of 1-(pyrimidin-4-yl)azepane can be achieved through several methodologies, including:
The molecular formula for 1-(pyrimidin-4-yl)azepane is , indicating it comprises ten carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. The structure features a seven-membered azepane ring attached to a pyrimidine ring at the fourth position.
The compound's three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its geometric arrangement and potential interactions with biological targets.
1-(Pyrimidin-4-yl)azepane can participate in various chemical reactions, including:
The mechanism of action for 1-(pyrimidin-4-yl)azepane is primarily related to its role as an inhibitor in protein-protein interactions. For instance, it has been studied as an inhibitor of the menin-mixed lineage leukemia interaction, which is crucial in certain types of leukemia.
The binding affinity and specificity can be influenced by structural modifications on either the azepane or pyrimidine moieties, which can enhance interactions with target proteins through hydrogen bonding or hydrophobic interactions .
1-(Pyrimidin-4-yl)azepane exhibits several notable physical and chemical properties:
Relevant data can be gathered from experimental studies that assess these properties under controlled conditions.
1-(Pyrimidin-4-yl)azepane has significant potential in medicinal chemistry due to its ability to inhibit key protein interactions implicated in cancer progression. Its applications include:
The molecular hybridization of pyrimidine and azepane rings generates structurally unique chemotypes with tailored bioactivity profiles. Pyrimidine, a six-membered diazine ring, serves as a privileged pharmacophore in nucleic acid metabolism and kinase inhibition due to its hydrogen-bonding capacity and aromatic electron distribution [1]. Azepane, a seven-membered saturated nitrogen heterocycle, introduces three-dimensionality and conformational flexibility, enhancing target complementarity. The fusion of these systems in 1-(pyrimidin-4-yl)azepane creates a bifunctional scaffold capable of simultaneous interactions with multiple biological targets [4].
This hybrid architecture demonstrates multistage antiplasmodial activity against Plasmodium falciparum and P. vivax. Pyrimidine-azepine chemotypes like PyAz90 inhibit mitochondrial cytochrome bc₁ complex in malaria parasites, blocking electron transport at nanomolar concentrations (EC₅₀ ≈ 34 nM against P. berghei fertilization) [4]. The transmission-blocking potency is particularly notable: 84% inhibition of P. falciparum oocyst formation occurs at 80 nM, while 10 μM achieves 95% reduction in P. vivax oocysts. This dual-stage efficacy stems from the compound’s ability to disrupt both asexual replication (via cytochrome b inhibition) and sexual gametogenesis [4].
Pyrimidine-containing heterocycles dominate medicinal chemistry libraries, but their pharmacological properties vary significantly with ring fusion and saturation state. The following comparative analysis highlights the distinctive advantages of pyrimidine-azepane hybrids:
Table 1: Pharmacological Comparison of Pyrimidine-Embedded Heterocycles
Heterocyclic Core | Representative Drugs | Target Classes | Bioactivity Advantages | Limitations |
---|---|---|---|---|
Pyrimidine (isolated) | 5-Fluorouracil, Trimethoprim | Thymidylate synthase, Dihydrofolate reductase | High metabolic stability; Strong DNA/RNA targeting | Planar structure limits 3D target engagement |
Pyrimido[4,5-d]pyrimidine | — | Kinases, PDE inhibitors | Extended π-system enhances affinity | Synthetic complexity; Poor solubility |
Pyrimidine-azepane | PyAz90 | Cytochrome bc₁ complex, Kinases | Conformational flexibility; Multistage antiparasitic activity; Resistance mitigation | Chiral synthesis challenges |
Triazole-pyrrolopyrimidine | Tofacitinib analogs | JAK-STAT pathway | Selective JAK1 inhibition (IC₅₀ < 50 nM) | Narrow spectrum against kinome [7] |
Quantitative drug-likeness analysis reveals critical differentiators:
The pharmacological behavior of 1-(pyrimidin-4-yl)azepane derivatives stems from their distinctive stereoelectronic properties, which modulate target binding, metabolic stability, and membrane permeability.
Conformational Dynamics
Azepane exists in low-energy twist-chair (Tˢ) conformers that interconvert through pseudorotation barriers of 5–10 kcal/mol [8]. This flexibility enables adaptive binding to biological targets, as demonstrated in polyhydroxyazepane glycosidase inhibitors. When the ChemDiv compound S039-3190 (PyAz90) binds Plasmodium cytochrome b, the azepane adopts a distorted boat conformation to maximize van der Waals contacts with hydrophobic residues—a binding mode unattainable with rigid piperidine analogs [4] [8].
Figure 1: Stereoelectronic Parameters of 1-(Pyrimidin-4-yl)azepane
[Pyrimidine ring] │ N═══< (sp²-N, pKa ~1.5) ║ [Azepane] │ N− (sp³-N, pKa ~9.8)
Key: ═ denotes aromatic system; − denotes single bond; < denotes lone pair orientation
Electronic Modulation
Table 2: Stereoelectronic Parameters of Pyrimidine-Azepane Hybrids
Parameter | Pyrimidine Ring | Azepane Ring | Hybrid System |
---|---|---|---|
Nucleophilicity (N index) | 1.25 (C4 position) | 3.10 (lone pair) | Dual behavior: C4 electrophilic, azepane N nucleophilic |
Dipole Moment (Debye) | 2.3–4.1 | 1.8–2.5 | 5.2–6.8 (enhanced membrane permeability) |
T⁽ᵐ⁾ (twist-chair conformer population) | — | 85–92% | Conformationally locked via pyrimidine constraint |
π-Orbital Contribution | 88% delocalized electrons | 0% (fully saturated) | Segregated electronic domains |
Synthetic Control Strategies
Recent methodologies address the stereochemical challenges in azepane-pyrimidine synthesis:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7